2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique combination of a fluorinated aromatic ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Fluoro and Methoxy Groups: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Final Assembly: The final step involves coupling the imidazole ring with the substituted aromatic ring through a formylation reaction to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-4-carbaldehyde
- 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-6-carbaldehyde
- 2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-methanol
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-4-7(2-3-9(10)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
BQCDCRNJBWVSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=C(N2)C=O)F |
Origin of Product |
United States |
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